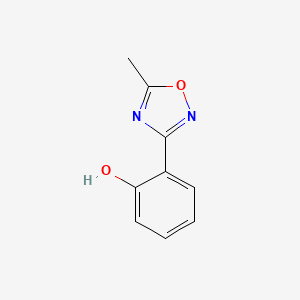

2-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

52561-90-7 |

|---|---|

Fórmula molecular |

C9H8N2O2 |

Peso molecular |

176.17 g/mol |

Nombre IUPAC |

2-(5-methyl-1,2,4-oxadiazol-3-yl)phenol |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-9(11-13-6)7-4-2-3-5-8(7)12/h2-5,12H,1H3 |

Clave InChI |

QVCMCDOWSSUCRS-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=NO1)C2=CC=CC=C2O |

Origen del producto |

United States |

Synthetic Methodologies for 2 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol and Analogous 1,2,4 Oxadiazole Phenol Systems

Classical Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation

The traditional methods for synthesizing the 1,2,4-oxadiazole ring primarily involve two well-established pathways: the cyclization of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition of nitrile oxides to nitriles.

Amidoxime (B1450833) and Carboxylic Acid Derivative Cyclization

One of the most widely used methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. chim.itrjptonline.org This approach, often referred to as a [4+1] synthesis, involves the acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. chim.it

For the synthesis of phenolic 1,2,4-oxadiazoles, a common strategy is to use a protected phenol (B47542), such as a methoxy- or benzyloxy-substituted derivative, during the cyclization reaction. rjptonline.orgresearchgate.net The protecting group is then removed in a subsequent step to yield the final phenolic compound. rjptonline.org For instance, 1,2,4-oxadiazoles have been prepared by reacting amidoximes with 4-methoxybenzoyl chloride, followed by deprotection to yield the corresponding phenol. rjptonline.org

Various coupling reagents can be employed to facilitate the reaction between the amidoxime and carboxylic acid, including dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chim.itnih.gov The reaction conditions can vary, from room temperature to elevated temperatures, and can be performed with or without a solvent. chim.it

| Reagent 1 | Reagent 2 | Coupling Agent/Conditions | Product |

| Amidoxime | Carboxylic Acid | DCC or EDC | 3,5-disubstituted 1,2,4-oxadiazole |

| Amidoxime | Acyl Chloride | Pyridine (B92270) | 3,5-disubstituted 1,2,4-oxadiazole |

| Amidoxime | Anhydride | Heat | 3,5-disubstituted 1,2,4-oxadiazole |

1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles

Another classical and powerful method for constructing the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. chim.itchem-station.com Nitrile oxides are highly reactive intermediates that can be generated in situ from various precursors, such as the dehydration of α-nitroketones or the oxidation of aldoximes. organic-chemistry.orgnih.govacs.org

This method offers a high degree of flexibility in introducing different substituents onto the 1,2,4-oxadiazole ring. The reaction typically proceeds with good regioselectivity, leading to the formation of 3,5-disubstituted 1,2,4-oxadiazoles. chem-station.com The choice of nitrile and the method of nitrile oxide generation are crucial for the successful synthesis of the desired product. organic-chemistry.org For example, the reaction of cyanophosphonates with appropriate nitrile oxides has been used to generate 3-substituted-1,2,4-oxadiazol-5-yl-phosphonates. chim.it

| Nitrile Oxide Precursor | Nitrile | Reaction Conditions | Product |

| α-Nitroketone | Various Nitriles | Dehydration | 3-Acyl-1,2,4-oxadiazole |

| Aldoxime | Various Nitriles | Oxidation | 3,5-disubstituted 1,2,4-oxadiazole |

| Dibromoformaldoxime | Alkene | Base (e.g., KHCO3) | Isoxazoline (intermediate) |

Advanced and Green Synthetic Strategies

In recent years, there has been a growing emphasis on developing more efficient, environmentally friendly, and atom-economical synthetic methods. This has led to the emergence of advanced strategies for the synthesis of 1,2,4-oxadiazoles, including one-pot procedures, metal-catalyzed reactions, and novel cyclodehydration techniques.

One-Pot Synthetic Procedures

For instance, 1,2,4-oxadiazoles can be synthesized in a one-pot manner from amidoximes and carboxylic acids using activating agents like HBTU in the presence of a base such as N,N-diisopropylethylamine (DIEA). acs.org Microwave-assisted one-pot syntheses have also been developed, which can significantly reduce reaction times. rsc.org Another approach involves the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org

Metal-Catalyzed Synthetic Routes

Metal catalysts have been shown to be effective in promoting the synthesis of 1,2,4-oxadiazoles under mild conditions. These catalysts can play various roles, including activating substrates and facilitating cyclization.

Iron(III) Nitrate (B79036): Iron(III) nitrate has been utilized as a versatile reagent in the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. nih.govacs.orgorganic-chemistry.org In this process, iron(III) nitrate serves a dual role by first mediating the nitration of the alkyne to form an α-nitroketone, and then activating the nitrile for the subsequent 1,3-dipolar cycloaddition with the in situ generated nitrile oxide. nih.govacs.orgorganic-chemistry.org This method is highly selective and efficiently inhibits the formation of common byproducts. acs.orgorganic-chemistry.org

Scandium Trifluoromethanesulfonate (B1224126): Scandium trifluoromethanesulfonate (Sc(OTf)₃) is a water-stable Lewis acid that has found applications in various organic transformations. wikipedia.org It has been used to promote the synthesis of isoxazoles from ynones, where a 4,5-dihydro-1,2,4-oxadiazole acts as a nitrogen transfer reagent. nih.gov While not a direct synthesis of 1,2,4-oxadiazoles, this demonstrates the utility of scandium triflate in reactions involving related N-O heterocycles. nih.gov

| Catalyst | Reactants | Product | Key Features |

| Iron(III) Nitrate | Alkynes, Nitriles | 3-Acyl-1,2,4-oxadiazoles | Dual role as nitrating agent and nitrile activator, high selectivity. nih.govacs.orgorganic-chemistry.org |

| Scandium Trifluoromethanesulfonate | Ynones, 4,5-dihydro-1,2,4-oxadiazole | Isoxazoles | Acts as a Lewis acid to promote nitrogen transfer. nih.gov |

Cyclodehydration Techniques for O-Acylamidoximes

The final step in the most common synthesis of 1,2,4-oxadiazoles is the cyclodehydration of the O-acylamidoxime intermediate. chim.it While this can often be achieved by heating, milder and more efficient methods have been developed to avoid harsh reaction conditions that could lead to side products. chim.it

Tetrabutylammonium fluoride (B91410) (TBAF) has been identified as an efficient catalyst for the cyclodehydration of O-acylamidoximes to form 1,2,4-oxadiazoles at room temperature. nih.gov However, the corrosive nature of fluoride has led to the search for alternative catalysts for large-scale synthesis. nih.gov

Superbase systems, such as MOH/DMSO (where M = Li, Na, K), have emerged as a highly effective and convenient method for the cyclodehydration of O-acylamidoximes. researchgate.net These reactions are typically very fast, often completing in minutes at room temperature, and provide excellent yields of the desired 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net This method is applicable to a wide range of substrates, including those containing heat-labile functional groups. researchgate.net

Regioselective Functionalization for Methyl and Phenol Group Introduction

Achieving the desired substitution pattern on the 1,2,4-oxadiazole ring—specifically a phenol group at the C-3 position and a methyl group at the C-5 position—requires careful selection of starting materials and synthetic strategy. The most prevalent method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative. researchgate.netchim.it

To control the regiochemistry and yield the target 3-phenol-5-methyl substitution, two primary retrosynthetic approaches can be considered:

Reaction of a Salicylic (B10762653) Acid Derivative with Acetamidoxime: In this route, the C-3 phenol moiety originates from a salicylic acid derivative (e.g., salicylic acid, salicyl chloride, or a salicylic ester). This component is reacted with acetamidoxime, which provides the N-C-N backbone and the C-5 methyl group. Activation of the salicylic acid, often with coupling agents or by converting it to an acyl chloride, is typically required to facilitate the initial O-acylation of the amidoxime, which then undergoes thermal or base-catalyzed cyclization to form the oxadiazole ring.

Reaction of a Salicylamidoxime (B1384353) with an Acetic Acid Derivative: Alternatively, the synthesis can commence with salicylamidoxime (derived from salicylonitrile) and an acetylating agent such as acetyl chloride or acetic anhydride. Here, the salicylamidoxime provides the C-3 phenol substituent, while the acetylating agent introduces the C-5 methyl group.

A significant challenge in these syntheses is the presence of the reactive phenolic hydroxyl group, which can compete with the amidoxime for acylation. To prevent undesired side reactions and improve yields, the phenol group is often temporarily protected. Common protecting groups include benzyl (B1604629) or silyl (B83357) ethers. For instance, a 4-substituted phenol can be coupled with 4-iodobenzonitrile, followed by conversion to the amidoxime and cyclization, with a final deprotection step to reveal the phenol. nih.gov

The direct use of precursors already containing the phenolic moiety is a key strategy for synthesizing phenolic 1,2,4-oxadiazoles. This approach involves incorporating compounds like 3-hydroxybenzohydrazide (B1677109) or other phenolic acids early in the synthetic sequence. rsc.orgacs.org One effective method involves the Ullmann coupling of a substituted phenol with an iodobenzonitrile in the presence of a copper catalyst. nih.gov The resulting phenoxy-benzonitrile is then converted to the corresponding amidoxime, which can be cyclized with an appropriate acylating agent to form the desired 3,5-disubstituted 1,2,4-oxadiazole. This multi-step sequence firmly establishes the phenolic portion of the molecule before the formation of the heterocyclic ring. nih.gov While some research describes the synthesis of phenolic 1,3,4-oxadiazoles from phenolic acids using cyclodehydrating agents like POCl₃ or SOCl₂, the principles of using phenolic starting materials are broadly applicable. rsc.org

Optimization of Reaction Conditions

The efficiency, yield, and selectivity of 1,2,4-oxadiazole synthesis are highly dependent on the reaction conditions. Optimization of solvents, temperature, and catalytic systems has been a major focus of research, leading to the development of milder and more efficient protocols.

The choice of solvent plays a critical role in the synthesis of 1,2,4-oxadiazoles. Traditional methods often utilize solvents like pyridine or dimethylformamide (DMF). mdpi.com However, recent advancements have highlighted the superior performance of dipolar aprotic solvents, particularly dimethyl sulfoxide (B87167) (DMSO).

A significant breakthrough has been the development of one-pot syntheses at room temperature using a "superbase" medium of an alkali metal hydroxide (B78521) (like NaOH) in DMSO. nih.govmdpi.comnih.gov This system facilitates the condensation of amidoximes with esters or carboxylic acids under remarkably mild conditions, often requiring reaction times of 4 to 16 hours. mdpi.comresearchgate.net The NaOH/DMSO medium has proven effective for a broad range of substrates, although limitations exist, such as with starting materials containing unprotected -OH or -NH₂ groups. nih.gov While DMSO is the primary solvent for this method, other aprotic bipolar solvents like DMF or DMA can sometimes be used as replacements. nih.gov

Ionic liquids (ILs) have emerged as environmentally benign or "green" solvents due to their non-volatility, thermal stability, and recyclability. organic-chemistry.org While their application is well-documented for other heterocycles like oxazoles, their use in 1,2,4-oxadiazole synthesis is a developing area. organic-chemistry.orgtandfonline.com The properties of ILs make them attractive alternatives to conventional organic solvents, and their potential to facilitate oxadiazole synthesis, possibly in continuous flow systems, is an area of active research. researchgate.net

Temperature is a key parameter in controlling the rate and outcome of 1,2,4-oxadiazole formation. Classical syntheses often require harsh conditions, such as high-temperature reflux. researchgate.net A major trend in modern synthetic chemistry is the development of methods that proceed at ambient temperature, which is advantageous for substrates with sensitive functional groups. mdpi.comnih.gov Microwave irradiation represents another approach, using high temperatures for very short durations (e.g., 2-10 minutes) to drive reactions to completion rapidly, often with excellent yields and without the need for a solvent. nih.govias.ac.in

A diverse array of catalytic systems has been developed to improve the efficiency and selectivity of the cyclization step. These systems range from simple bases to complex organometallic compounds and oxidative reagents. The choice of catalyst depends on the specific reactants and the desired reaction pathway.

Below is a table summarizing various catalytic systems used in the synthesis of 1,2,4-oxadiazoles:

| Catalyst/Reagent Class | Specific Example(s) | Role / Reaction Type | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| Inorganic Bases | NaOH, KOH, K₂CO₃, Cs₂CO₃ | Base-catalyzed cyclodehydration of O-acylamidoximes or one-pot condensation. | Room temperature in DMSO. | mdpi.commdpi.comnih.gov |

| Organic Bases | Pyridine, Triethylamine (TEA), DBU | Base/Solvent for acylation and cyclization. | Often used with acyl chlorides at various temperatures. | nih.gov |

| Phase-Transfer Catalysts | Tetrabutylammonium fluoride (TBAF) | Catalyzes cyclodehydration of O-acylamidoximes. | Room temperature in THF. | nih.gov |

| Coupling Reagents | Vilsmeier Reagent, Carbonyldiimidazole (CDI) | Activation of carboxylic acids for reaction with amidoximes. | Room temperature in CH₂Cl₂ or DMF. | nih.govmdpi.commdpi.com |

| Oxidative Systems | Copper catalysts, NBS, I₂ | Oxidative cyclization of amidines or N-benzyl amidoximes. | Mild conditions, often with a base. | nih.gov |

| Lewis Acids | BF₃·OEt₂, PTSA-ZnCl₂ | Catalyzes reaction of amidoximes with orthoesters or nitriles. | Room temperature or mild heating. | mdpi.comorganic-chemistry.org |

| Solid-Supported Catalysts | NH₄F/Al₂O₃ | Used in microwave-assisted synthesis. | Solvent-free, microwave irradiation. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. For 2-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol, the spectrum is expected to show distinct signals corresponding to the phenolic hydroxyl proton, the aromatic protons on the phenol (B47542) ring, and the protons of the methyl group. The phenolic proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The four protons on the disubstituted benzene (B151609) ring would exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum. The methyl group, being attached to the oxadiazole ring, would present as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenolic OH | Variable (broad) | Singlet (br s) | 1H |

| Aromatic CH | 6.8 - 8.0 | Multiplet (m) | 4H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. The spectrum for this compound is expected to display nine distinct signals, corresponding to the six carbons of the phenol ring, the two carbons of the oxadiazole ring, and the single carbon of the methyl group. The carbon atom of the phenol ring attached to the hydroxyl group (C-OH) and the carbon attached to the oxadiazole ring are expected to be significantly influenced by these substituents. docbrown.info The chemical shifts of the oxadiazole ring carbons are characteristic of this heterocyclic system. scispace.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH (Phenol) | 155 - 160 |

| C-C(Oxadiazole) (Phenol) | 115 - 120 |

| Aromatic CH | 115 - 135 |

| C-3 (Oxadiazole) | ~168 |

| C-5 (Oxadiazole) | ~175 |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of the ¹H and ¹³C signals and to confirm the molecular structure.

COSY would establish proton-proton couplings, primarily revealing the connectivity between adjacent protons on the aromatic ring.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon signals for the protonated aromatic and methyl groups.

HMBC would show correlations between protons and carbons separated by two or three bonds. This is crucial for confirming the connectivity between the phenol ring and the oxadiazole ring, as well as the position of the methyl group on the oxadiazole ring. For instance, correlations between the aromatic protons and the oxadiazole C-3 carbon, and between the methyl protons and the oxadiazole C-5 carbon, would unequivocally establish the isomeric structure.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its structure. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The spectrum would also feature sharp peaks between 1450 and 1650 cm⁻¹ corresponding to C=C stretching in the aromatic ring and C=N stretching of the oxadiazole ring. nih.govmdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Oxadiazole C=N | Stretch | 1600 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of the title compound is C₉H₈N₂O₂ with a molecular weight of approximately 176.17 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z = 176. The fragmentation pattern would offer further structural proof. Key fragmentation pathways would likely involve the cleavage of the oxadiazole ring and losses of small, stable molecules or radicals from the parent ion. The base peak in the mass spectrum of phenol itself is often the molecular ion peak. docbrown.info Fragmentation of the oxadiazole ring is also a common pathway observed in related structures. researchgate.net

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Possible Origin |

|---|---|---|

| 176 | [C₉H₈N₂O₂]⁺ | Molecular Ion (M⁺) |

| 134 | [C₈H₆O₂]⁺ | Loss of CH₃CN |

| 121 | [C₇H₅O₂]⁺ | Cleavage and rearrangement |

| 93 | [C₆H₅O]⁺ | Phenoxy radical cation |

X-ray Diffraction for Solid-State Molecular Conformation and Crystal Structure

X-ray diffraction analysis of a single crystal provides definitive information about the solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions. While specific crystal data for the title compound is not available, the structure of the closely related compound, 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenol, provides significant insight. researchgate.net

This analogue crystallizes in a monoclinic system with the space group P2₁. researchgate.net A key structural feature is the near-planar conformation of the entire molecule. This planarity is stabilized by a strong intramolecular O-H···N hydrogen bond between the hydrogen of the phenolic hydroxyl group and one of the nitrogen atoms of the oxadiazole ring. researchgate.net It is highly probable that this compound would adopt a similar planar conformation stabilized by the same type of intramolecular hydrogen bonding. This interaction locks the orientation of the phenol ring relative to the oxadiazole ring.

Table 5: Crystallographic Data for the Analogous Compound 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenol researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.3900 (13) |

| b (Å) | 5.0380 (10) |

| c (Å) | 19.255 (4) |

| β (°) | 97.98 (3) |

| Volume (ų) | 613.9 (2) |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique employed to investigate the electronic transitions within a molecule. For the compound this compound, the UV-Vis spectrum is anticipated to reveal characteristic absorption bands arising from the electronic transitions within its aromatic and heterocyclic ring systems.

The electronic spectrum of this molecule is primarily dictated by the presence of the phenol and the 5-methyl-1,2,4-oxadiazole (B8629897) moieties. Phenols typically exhibit two main absorption bands in the ultraviolet region. researchgate.net These correspond to the π→π* transitions of the benzene ring. The first, known as the primary band, is usually observed at a shorter wavelength, while the second, a secondary band with a finer structure, appears at a longer wavelength. nih.govbgu.ac.il

The 1,2,4-oxadiazole (B8745197) ring, being a heteroaromatic system, also contributes to the UV absorption profile. Heterocyclic compounds of this nature generally display strong absorption in the UV region due to π→π* and n→π* electronic transitions. The conjugation between the phenol ring and the oxadiazole ring is expected to influence the position and intensity of these absorption maxima. This interaction can lead to a bathochromic (red) shift of the absorption bands compared to the individual, unconjugated chromophores.

A hypothetical representation of the expected UV-Vis absorption data, based on the analysis of related compounds, is presented in the table below. It is important to note that these are estimated values and require experimental verification.

Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε1) (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε2) (L·mol⁻¹·cm⁻¹) | Transition Type |

| Ethanol | ~275 | Not Available | ~310 | Not Available | π→π |

| Methanol | ~274 | Not Available | ~309 | Not Available | π→π |

| Chloroform | ~278 | Not Available | ~312 | Not Available | π→π* |

The anticipated transitions are predominantly of the π→π* type, originating from the conjugated system formed by the phenyl and oxadiazole rings. The n→π* transitions, which are typically weaker, may be obscured by the more intense π→π* bands. The solvent in which the spectrum is recorded can also influence the position of the absorption maxima due to solvatochromic effects.

Further experimental studies are necessary to determine the precise UV-Vis spectroscopic parameters for this compound and to fully elucidate its electronic transition properties.

Chemical Reactivity and Mechanistic Transformation Pathways of 2 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol

Electronic Properties and Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring

The 1,2,4-oxadiazole ring is a multifunctional heterocycle whose reactivity is shaped by the arrangement of its heteroatoms. chim.it The entire ring system functions as an electron-withdrawing group, which influences the reactivity of its substituents. researchgate.net Key features that define its chemical personality are a labile oxygen-nitrogen (O-N) bond and a low degree of aromaticity, which together render the ring susceptible to transformations into more stable heterocyclic structures. chim.itresearchgate.netosi.lv

Nucleophilic and Electrophilic Centers within the Heterocycle

The distribution of electrons within the 1,2,4-oxadiazole ring creates distinct regions of high and low electron density, establishing specific centers for nucleophilic and electrophilic attack. The nitrogen and carbon atoms within the ring possess both nucleophilic and electrophilic characteristics. researchgate.net

The nitrogen atom at position 4 (N4) is considered pyridine-like and exhibits nucleophilic or weakly basic properties. psu.edu Similarly, the nitrogen at position 3 (N3) also displays nucleophilic character. chim.it Conversely, the ring's carbon atoms at positions 3 and 5 (C3 and C5) are electrophilic and thus vulnerable to attack by nucleophiles. chim.itpsu.educhemicalbook.com The electrophilicity of the C5 position can be significantly increased by the presence of electron-withdrawing substituents. psu.edu

The nitrogen atom at position 2 (N2) is also an important electrophilic center, particularly in the context of intramolecular rearrangements. chim.itpsu.edu The polarized and easily cleaved O-N bond enhances the electrophilicity of N2. chim.it However, external nucleophiles typically favor attacking the more accessible C3 or C5 positions over the N2 atom. psu.edu

<| Ring Position | Character | Reactivity Notes |

|---|---|---|

| N2 | Electrophilic | Primarily attacked in intramolecular rearrangements (e.g., Boulton-Katritzky). chim.itpsu.edu |

| C3 | Electrophilic | Susceptible to nucleophilic attack. chim.itpsu.edu |

| N3 | Nucleophilic | Exhibits nucleophilic properties. chim.it |

| N4 | Nucleophilic / Weakly Basic | Pyridine-like character. psu.edu |

| C5 | Electrophilic | Susceptible to nucleophilic attack, enhanced by electron-withdrawing groups. psu.edu |

Aromaticity Characteristics and Stability Considerations

The 1,2,4-oxadiazole ring is classified as a five-membered, planar, aromatic heterocycle, but its aromaticity is notably weak. chim.itchemicalbook.com It is considered one of the least aromatic systems among five-membered heterocycles, possessing more heterodiene character than true aromatic nature. psu.educhemicalbook.com This low aromaticity is a primary driver for its tendency to undergo rearrangements to form more stable, often more aromatic, heterocyclic systems. researchgate.netosi.lvpsu.edu

The stability of 1,2,4-oxadiazole derivatives is directly linked to this low aromaticity and the presence of the inherently weak O-N bond. researchgate.netosi.lv The parent, unsubstituted 1,2,4-oxadiazole is highly unstable. chemicalbook.com Stability increases significantly with substitution. Disubstituted derivatives, such as the title compound, are generally stable, while monosubstituted versions are less so and can be prone to hydrolysis. chemicalbook.comnih.gov Quantum mechanics computations comparing oxadiazole isomers have shown that the 1,3,4-oxadiazole (B1194373) isomer is energetically more stable than the 1,2,4-oxadiazole isomer. scirp.org

Rearrangement Reactions

A defining characteristic of 1,2,4-oxadiazole chemistry is the prevalence of rearrangement reactions. These transformations are thermodynamically driven by the conversion of the less stable 1,2,4-oxadiazole nucleus into a more stable heterocyclic system.

Thermal and Photochemical Transformations of the 1,2,4-Oxadiazole Nucleus

Both heat and light can be used to induce transformations of the 1,2,4-oxadiazole ring. researchgate.netosi.lv These reactions typically initiate with the cleavage of the labile O-N bond, which is the weakest point in the ring. chim.it

Thermal transformations often lead to deep-seated rearrangements. The most prominent example of a thermal rearrangement is the Boulton-Katritzky rearrangement, which provides a pathway to a wide variety of other five-membered heterocycles. chim.it

Photochemical transformations are also common and proceed after the photo-induced cleavage of the O-N bond. chim.it This initial step generates highly reactive open-chain intermediates that can be described as having zwitterionic, bi-radical, or nitrene-like characteristics. chim.itpsu.edu The ultimate fate of these intermediates and the final products formed depend heavily on the specific substituents on the ring, the solvent, and other reaction conditions. chim.it Theoretical studies have highlighted the crucial role of conical intersections in these photochemical pathways, which can proceed through various mechanisms including direct rearrangement, ring contraction-ring expansion (RCE), and internal cyclization-isomerization (ICI). researchgate.netnih.gov

Boulton-Katritzky Rearrangement in 1,2,4-Oxadiazole Systems: Mechanistic Insights and Substituent Effects

The Boulton-Katritzky Rearrangement (BKR) is one of the most thoroughly investigated and synthetically useful reactions of the 1,2,4-oxadiazole system. chim.it

Mechanistic Insights: The BKR is mechanistically classified as an internal nucleophilic substitution. chim.it The reaction involves a C3-substituent that contains a nucleophilic center (Z) as part of a three-atom chain (Z-Y-X-). chim.itpsu.edu This nucleophilic center attacks the electrophilic N2 atom of the oxadiazole ring. chim.it This intramolecular attack is facilitated by the highly polarized and easily broken O-N bond, with the ring oxygen atom ultimately serving as a leaving group. chim.it The result is the cleavage of the unstable O-N bond and the formation of a new, more stable heterocyclic ring incorporating the atoms from the side chain. chim.it

Substituent Effects: The structure of the side chain at the C3 position dictates the outcome of the rearrangement. The specific sequence of atoms in the side chain determines the type of heterocycle formed. For instance, a hydrazone substituent with a CNN atomic sequence will rearrange to form a 1,2,3-triazole. chim.it Side chains with NNC or NCN sequences can yield 1,2,4-triazoles, while those with NCC or CNC sequences can produce imidazoles. chim.it Mechanistic studies have also evaluated the role of the reaction solvent and other conditions on the rearrangement. chim.it The kinetics of the rearrangement can be influenced by substituents on the side chain, proceeding through either an uncatalyzed or a base-catalyzed pathway. nih.govacs.org

<| C3 Side-Chain Atom Sequence | Rearranged Product Heterocycle | Reference |

|---|---|---|

| CNN | 1,2,3-Triazole | chim.it |

| NNC or NCN | 1,2,4-Triazole (B32235) | chim.it |

| NCC or CNC | Imidazole | chim.it |

| CCO | Isoxazoline | chim.it |

Ring Contraction-Ring Expansion (RCE) and Internal-Cyclization Isomerization (ICI) Pathways

Beyond the BKR, 1,2,4-oxadiazoles can undergo other, primarily photochemical, rearrangements involving changes in the ring structure itself. chim.itpsu.edu

The Ring Contraction-Ring Expansion (RCE) pathway has been observed upon irradiation of certain 3-amino-1,2,4-oxadiazoles. chim.it This process leads to the formation of isomeric 1,3,4-oxadiazoles. chim.it The proposed mechanism involves the initial O-N bond cleavage, followed by a ring contraction and subsequent expansion to the new, more stable heterocyclic system. chim.itresearchgate.net

The Internal-Cyclization Isomerization (ICI) pathway is another photo-induced process that results in a regioisomeric 1,2,4-oxadiazole. chim.itpsu.edu For example, the irradiation of 5-alkyl-3-amino-1,2,4-oxadiazoles can lead to the corresponding 3-alkyl-5-amino-1,2,4-oxadiazoles. nih.gov

These photochemical pathways can be competitive. nih.gov DFT computational studies have been employed to understand the factors that govern the product selectivity between RCE, ICI, and a third competitive pathway known as C3-N2 migration-nucleophilic attack-cyclization (MNAC). nih.gov The preferred pathway is influenced by factors such as the substituents on the ring and the reaction conditions. researchgate.netnih.gov

Table of Compounds Mentioned

<| Compound Name |

|---|

| 2-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol |

| 1,2,3-Triazole |

| 1,2,4-Oxadiazole |

| 1,2,4-Triazole |

| 1,3,4-Oxadiazole |

| 3-Alkyl-5-amino-1,2,4-oxadiazole |

| 5-Alkyl-3-amino-1,2,4-oxadiazole |

| Imidazole |

| Isoxazoline |

Hydrolytic Stability and Degradation Pathways of the Oxadiazole Ring (General Oxadiazole Context)

The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized in medicinal chemistry as a bioisosteric replacement for ester and amide groups. This substitution is often advantageous due to the generally higher stability of the oxadiazole ring towards hydrolysis compared to esters and amides. However, the stability of this heterocyclic system is highly dependent on its substitution pattern and the reaction conditions, such as pH.

While some 3,5-disubstituted 1,2,4-oxadiazoles exhibit remarkable stability, even under conditions of acid hydrolysis, monosubstituted or otherwise activated rings are susceptible to degradation. rjptonline.org For instance, the stability of one 1,2,4-oxadiazole derivative was found to be optimal in a pH range of 3-5, with increased degradation rates observed at both higher and lower pH values. nih.gov The ring's susceptibility to cleavage is rooted in its electronic structure, which features low aromaticity and a weak, readily cleavable O-N bond. chim.itresearchgate.net This inherent weakness facilitates various thermal, photochemical, and hydrolytic rearrangement and decomposition reactions. chim.itresearchgate.net

The hydrolytic degradation of the 1,2,4-oxadiazole ring can proceed through distinct mechanisms under acidic and basic conditions. nih.gov

Acid-Catalyzed Hydrolysis : Under acidic conditions (low pH), the degradation pathway is initiated by the protonation of a ring nitrogen atom, typically N-4. This protonation enhances the electrophilicity of the adjacent methine carbon (C-5). A subsequent nucleophilic attack by a water molecule on this activated carbon leads to the opening of the heterocyclic ring. nih.gov This process ultimately results in the formation of degradation products, such as an aryl nitrile. nih.gov For example, the reaction of 5-trinitromethyl-3-phenyl-1,2,4-oxadiazole with dilute hydrochloric acid leads to the decomposition of the oxadiazole ring, yielding benzamide (B126) oxime. rjptonline.org

Base-Catalyzed Hydrolysis : At high pH, the mechanism involves a direct nucleophilic attack of a hydroxide (B78521) ion on one of the electrophilic ring carbons (C-3 or C-5). nih.gov This attack generates an anionic intermediate on a ring nitrogen atom (N-4). Subsequent proton abstraction from a proton source like water facilitates the cleavage of the ring. nih.gov The presence of a proton donor is crucial for this pathway to proceed to completion. nih.gov

Detailed mechanistic studies, often involving computational modeling and isotopic labeling, have elucidated the transient species involved in oxadiazole ring hydrolysis. The nucleophilic attack (by water in acidic conditions or hydroxide in basic conditions) on a ring carbon atom typically proceeds through a high-energy tetrahedral intermediate . acs.org

This intermediate is unstable and rapidly undergoes ring scission. The cleavage of the weak O-N bond is a key step in many degradation pathways. chim.itresearchgate.net The process involves passing through a transition state where the O-N bond is partially broken, and new bonds with the components of water are beginning to form. Computational studies on related heterocyclic systems have characterized the structures and activation energies of these intermediates and transition states, confirming the stepwise nature of the hydrolysis. acs.org The specific intermediates can vary depending on the substituents and the reaction conditions, but the general pathway involves nucleophilic addition followed by ring opening. chim.it

Theoretical and Computational Investigations of 2 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol

Mechanistic Studies through Computational Chemistry

Calculation of Activation Energies and Reaction Coordinates

Computational chemistry provides powerful tools for elucidating reaction mechanisms by calculating activation energies (the energy barrier that must be overcome for a reaction to occur) and mapping reaction coordinates (the pathway of a reaction from reactants to products). elixirpublishers.com For a molecule like 2-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol, these calculations are typically performed using methods such as Density Functional Theory (DFT). DFT is widely used for its balance of accuracy and computational cost in studying molecular structures and energies. scispace.com

While specific studies detailing the activation energies for reactions involving this compound are not prevalent in the available literature, the methodology is well-established. Researchers would first model the reactant, potential transition states, and product molecules. The geometries of these structures are optimized to find the lowest energy conformation. Following optimization, frequency calculations are performed to confirm that the reactant and product are at energy minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). The activation energy is then determined as the energy difference between the transition state and the reactant.

These theoretical investigations could be applied to understand the compound's synthetic pathways, such as the cyclization step that forms the 1,2,4-oxadiazole (B8745197) ring, or its metabolic degradation. By mapping the reaction coordinate, scientists can visualize the precise atomic rearrangements that occur during a chemical transformation, providing critical insights into the reaction mechanism. researchgate.net

Spectroscopic Property Simulations

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. DFT and Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for simulating Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra, respectively. researchgate.netnih.gov These simulations provide valuable data that complements experimental findings, aiding in structural elucidation and the understanding of electronic properties. epstem.net

Infrared (IR) Spectroscopy Simulation: Theoretical IR spectra are calculated by determining the vibrational frequencies of a molecule's bonds. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), can predict the frequencies and intensities of its characteristic vibrational modes. elixirpublishers.com The predicted spectrum helps in assigning the absorption bands observed in an experimental IR spectrum. nih.gov Key functional groups in the molecule would produce distinct signals.

Below is a table of expected IR vibrational frequencies for the compound, based on its functional groups and data from related structures. semanticscholar.orgnih.govnih.gov

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | ~3400-3500 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Methyl C-H | Stretching | ~2850-2960 |

| Oxadiazole C=N | Stretching | ~1610-1650 |

| Aromatic C=C | Stretching | ~1450-1600 |

| Phenolic C-O | Stretching | ~1200-1250 |

Note: These are approximate values. Calculated frequencies are often scaled to better match experimental data.

UV-Visible (UV-Vis) Spectroscopy Simulation: TD-DFT calculations are used to predict the electronic absorption spectra of molecules by determining the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, which contains aromatic rings (the phenol (B47542) and the oxadiazole), the UV-Vis spectrum is expected to be dominated by π→π* transitions. The simulation provides the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths (a measure of the transition probability). epstem.net Studies on similar phenyl-substituted 1,3,4-oxadiazoles show intensive absorption maxima around 300 nm. mdpi.com Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the nature of these electronic transitions. researchgate.net

Structure-Activity Relationship (SAR) Modeling via Computational Approaches (e.g., Molecular Docking)

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net Computational methods, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are key in silico tools for exploring SAR. scispace.comtsijournals.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a biological target, usually a protein or enzyme). jbcpm.com The process involves generating various conformations of the ligand within the active site of the receptor and scoring them based on binding affinity, typically expressed in kcal/mol. mdpi.com A lower binding energy indicates a more stable and favorable interaction.

For the oxadiazole class of compounds, molecular docking has been successfully used to identify potential antibacterial agents by simulating their interaction with the active site of penicillin-binding proteins. nih.gov Such studies analyze the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, the phenolic hydroxyl group could act as a hydrogen bond donor or acceptor, while the aromatic rings could participate in π-π stacking or hydrophobic interactions within a protein's active site. thaiscience.info

The table below presents hypothetical docking results for this compound against a generic bacterial enzyme target, illustrating the type of data generated in such studies.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| S. aureus Penicillin-Binding Protein | This compound | -8.2 | SER-402, THR-600, TYR-446 |

| E. coli DNA Gyrase | This compound | -7.5 | ASP-73, GLY-77, ARG-76 |

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities. These models are built by calculating a set of molecular descriptors (e.g., lipophilicity (LogP), molecular weight, electronic properties like HOMO/LUMO energies, and dipole moment) for each compound in a series. researchgate.neteajournals.org Statistical methods are then used to develop a correlation that can predict the activity of new, unsynthesized compounds. For substituted 1,2,4-oxadiazoles, QSAR studies have been performed to model their agonist activity at specific receptors, providing guidelines for designing more potent analogues. tsijournals.com

Mechanistic Studies of Biological Activities of 2 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol Derivatives in Vitro, Non Human Organisms

Mechanistic Basis of Enzyme Inhibition

Derivatives containing the 2-(5-methyl-1,2,4-oxadiazol-3-yl)phenol scaffold have demonstrated potential as enzyme inhibitors, with research aimed at deciphering the precise molecular interactions driving this activity.

While direct studies on this compound are not extensively documented, the broader class of oxadiazole-containing molecules has been investigated for enzyme inhibition. For example, certain 1,3,4-oxadiazole (B1194373) derivatives have been identified as inhibitors of enzymes like cyclooxygenase and 5-lipoxygenase. The general mechanism often involves the oxadiazole ring acting as a bioisostere for other functional groups, enabling it to fit into the active sites of enzymes and disrupt their catalytic activity.

The inhibitory action of oxadiazole derivatives is governed by various non-covalent interactions within the enzyme's active site. Computational and experimental studies have highlighted the importance of:

Hydrogen Bonding: The nitrogen atoms within the oxadiazole ring and the phenolic hydroxyl group can act as hydrogen bond acceptors and donors, respectively, forming crucial connections with amino acid residues in the enzyme's active site.

Hydrophobic Interactions: The aromatic nature of the phenol (B47542) and oxadiazole rings facilitates hydrophobic and π-π stacking interactions with nonpolar regions of the enzyme, contributing to the stability of the enzyme-inhibitor complex.

These interactions collectively determine the potency and selectivity of the inhibitory effect.

Antioxidant Mechanisms (for Related Phenolic Oxadiazoles)

The combination of a phenol and an oxadiazole moiety suggests inherent antioxidant potential. Research on analogous phenolic oxadiazoles (B1248032) has explored their mechanisms for neutralizing harmful free radicals.

The antioxidant capacity of phenolic oxadiazoles is frequently assessed using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays. rsc.orgresearchgate.netnih.gov In the DPPH assay, the phenolic antioxidant donates a hydrogen atom to the stable DPPH radical. nih.gov The FRAP assay measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by the antioxidant. rsc.org Studies have shown that various phenolic 1,3,4-oxadiazole derivatives exhibit significant activity in these assays, indicating their ability to act as effective free-radical scavengers. rsc.orgresearchgate.netrsc.orgscispace.com

Table 1: Antioxidant Activity of Selected Phenolic 1,3,4-Oxadiazole Derivatives

| Compound | DPPH IC₅₀ (µM) rsc.orgscispace.com | FRAP Value (mM) |

|---|---|---|

| Derivative 7d | 13.59 | Not Reported |

| Derivative 7e | 22.17 | Not Reported |

| Derivative 7g | 15.65 | Not Reported |

| Derivative 7h | 14.28 | Not Reported |

| Ascorbic Acid | 38.78 | Not Reported |

This table is interactive. Data can be sorted by column.

The antioxidant effectiveness of phenolic oxadiazoles is significantly influenced by the types and locations of substituents on the aromatic rings. rsc.orgresearchgate.netmdpi.com

Electron-Donating Groups: Substituents that donate electrons, such as hydroxyl and methoxy (B1213986) groups, generally enhance antioxidant activity. mdpi.com They increase the stability of the phenoxyl radical formed after hydrogen donation through resonance. rsc.orgscispace.com

Number of Hydroxyl Groups: A higher number of hydroxyl groups on the phenol ring typically leads to greater antioxidant capacity. sapub.org

Steric Hindrance: Bulky groups near the phenolic hydroxyl can impede its ability to interact with and neutralize free radicals. nih.gov

Antimicrobial Action Mechanisms (for Related Oxadiazole Compounds)

Compounds featuring the oxadiazole ring have demonstrated a wide range of antimicrobial activities. mdpi.comnih.gov While the exact mechanisms can differ, several have been proposed:

Enzyme Inhibition: Oxadiazole derivatives may inhibit essential microbial enzymes. For instance, some have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov Others are thought to inhibit lanosterol-14α-demethylase, an important enzyme in fungal cell membrane synthesis. nih.gov

Biofilm Disruption: Some 1,3,4-oxadiazole derivatives have been found to inhibit the formation of bacterial biofilms, which are communities of microbes that adhere to surfaces and are notoriously difficult to eradicate. nih.gov This effect may be mediated by the downregulation of genes responsible for biofilm formation. nih.gov

Cell Wall Synthesis Inhibition: The oxadiazole scaffold is present in some compounds that are thought to interfere with the synthesis of the bacterial cell wall, a critical structural component.

The lipophilic character of many of these compounds likely aids their passage through microbial cell membranes to reach their intracellular targets. acs.org

Inhibition of Microbial Biosynthetic Pathways (e.g., Lipoteichoic Acid in S. aureus)

Research into the antimicrobial properties of related oxadiazole compounds has identified the inhibition of lipoteichoic acid (LTA) synthesis as a key mechanism of action against Gram-positive bacteria like Staphylococcus aureus. LTA is a vital cell wall polymer, essential for the growth and viability of these bacteria. nih.govnih.gov

A notable example is a 1,3,4-oxadiazole derivative, compound 1771 [2-oxo-2-(5-phenyl-1,3,4-oxadiazol-2-ylamino)ethyl 2-naphtho[2,1-b]furan-1-ylacetate], which was identified through the screening of small molecule libraries. nih.govnih.gov This compound effectively inhibits the LTA synthase (LtaS), the enzyme responsible for polymerizing the polyglycerol-phosphate chain of LTA from phosphatidylglycerol. nih.govnih.gov By blocking the binding of phosphatidylglycerol to LtaS, compound 1771 halts LTA synthesis, leading to the inhibition of bacterial growth. nih.govnih.gov This mechanism validates LtaS as a viable target for the development of new antibiotics against antibiotic-resistant Gram-positive pathogens. nih.govnih.gov

Further studies have explored other related structures, such as N-(1,3,4-oxadiazol-2-yl)benzamide derivatives, which also act as LTA biosynthesis inhibitors. mdpi.com These compounds have demonstrated potent activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against MRSA. mdpi.com The inhibition of LTA synthesis not only curtails bacterial growth but has also been shown to effectively inhibit biofilm formation, a critical factor in chronic infections. mdpi.com

Activity-Based Protein Profiling and Lipid Analysis in Mechanistic Elucidation

To gain a deeper understanding of the molecular targets and mechanisms of action of compounds like this compound derivatives, advanced techniques such as activity-based protein profiling (ABPP) and lipid analysis are employed.

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to identify the protein targets of small molecule inhibitors directly within complex biological systems. mdpi.comnih.gov ABPP utilizes chemical probes that covalently bind to the active sites of specific enzymes or enzyme families. nih.gov These probes typically consist of a reactive group (warhead) that targets an active-site residue and a reporter tag (like a fluorophore or biotin) for visualization and enrichment. mdpi.comnih.gov This technique provides a direct readout of protein activity, which is not achievable through traditional proteomic methods that only measure protein abundance. mdpi.com In the context of elucidating the mechanism of oxadiazole derivatives, ABPP could be used to identify the specific enzymes within a pathogen that are targeted by the compound, confirming, for example, its interaction with enzymes like LtaS or identifying other potential off-target effects.

Lipid Analysis plays a crucial role in understanding how these compounds affect the bacterial cell envelope. Since the target pathway in the case of related 1,3,4-oxadiazoles is LTA synthesis, which utilizes the lipid phosphatidylglycerol, analyzing the lipid profile of treated bacteria is essential. nih.govnih.gov Phenolic lipids, due to their amphiphilic character, can interact with and alter the properties of biological membranes. nih.gov Changes in the lipid composition of bacterial membranes upon treatment with an inhibitor can confirm the disruption of a specific lipid-dependent biosynthetic pathway. Techniques such as mass spectrometry-based lipidomics would allow for a comprehensive analysis of the cellular lipid landscape, revealing accumulations of precursor lipids (like phosphatidylglycerol) and a deficit in the final product (LTA), thereby confirming the inhibitor's mode of action.

Antifungal Properties and Mechanistic Targets (for Related 1,2,4-Oxadiazole (B8745197) Derivatives)

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as antifungal agents, particularly against plant pathogenic fungi. Mechanistic studies have focused on their ability to inhibit fungal growth and have identified key enzymatic targets.

Mycelial Growth Inhibition in Plant Pathogenic Fungi

A range of 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their ability to inhibit the mycelial growth of various plant pathogenic fungi in vitro. mdpi.comnih.gov These compounds have shown efficacy against a broad spectrum of fungi. For instance, certain novel 1,2,4-oxadiazole derivatives containing amide fragments have displayed excellent antifungal activity against Sclerotinia sclerotiorum, with EC50 values comparable to commercial fungicides. mdpi.com

Studies have evaluated these derivatives against a panel of fungi, including Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. nih.gov The effectiveness of these compounds is often dependent on the specific chemical substitutions on the oxadiazole core structure. nih.gov For example, scanning electron microscopy has shown that treatment with active 1,2,4-oxadiazole derivatives causes fungal hyphae to become abnormally collapsed and shriveled, which directly inhibits their growth. mdpi.com

The table below summarizes the in vitro antifungal activity of selected 1,2,4-oxadiazole derivatives against various plant pathogenic fungi.

| Compound/Derivative | Target Fungus | EC50 (µg/mL) | Reference |

| Compound F15 | Sclerotinia sclerotiorum | 2.9 | mdpi.com |

| Compound 4f | Rhizoctonia solani | 12.68 | nih.gov |

| Fusarium graminearum | 29.97 | nih.gov | |

| Exserohilum turcicum | 29.14 | nih.gov | |

| Colletotrichum capsica | 8.81 | nih.gov | |

| Compound 4q | Rhizoctonia solani | 38.88 | nih.gov |

| Fusarium graminearum | 149.26 | nih.gov | |

| Exserohilum turcicum | 228.99 | nih.gov | |

| Colletotrichum capsica | 41.67 | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Inhibition of Succinate (B1194679) Dehydrogenase (SDH) and Associated Binding Modes

A primary molecular target identified for the antifungal activity of 1,2,4-oxadiazole derivatives is Succinate Dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain. mdpi.comnih.govcabidigitallibrary.org SDH plays a critical role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making its inhibition detrimental to fungal respiration and energy production. nih.gov Fungicides that inhibit SDH (known as SDHIs) block the enzyme's function by binding to the ubiquinone binding site (Q-site). cabidigitallibrary.org

Molecular docking simulations have been employed to understand the binding interactions between 1,2,4-oxadiazole derivatives and the SDH enzyme. mdpi.comnih.gov These studies reveal that the inhibitors fit into the Q-site and form crucial interactions with key amino acid residues. For example, compound F15, which is active against S. sclerotiorum, has been shown to inhibit the SDH of this fungus with an IC50 value of 12.5 µg/mL. mdpi.com

Similarly, molecular docking of compounds 4f and 4q showed interactions with SDH through hydrogen bonds and hydrophobic interactions. nih.gov Specific binding modes identified include:

Compound 4f: Forms hydrogen bonds with TYR58, TRP173, and SER39. nih.gov

Compound 4q: Forms hydrogen bonds with TRP173 and ILE27. nih.gov

These interactions stabilize the inhibitor within the active site, preventing the natural substrate (ubiquinone) from binding and effectively halting the enzyme's activity. This detailed understanding of the binding modes provides a rational basis for the design of new, more potent SDH inhibitors based on the 1,2,4-oxadiazole scaffold. nih.gov

Exploration of Non Clinical Applications of 2 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol and Its Derivatives

Applications in Materials Science

The electron-deficient nature of the 1,2,4-oxadiazole (B8745197) ring, coupled with the potential for intramolecular proton transfer from the phenol (B47542) group, makes these compounds candidates for novel materials with specific electronic and optical properties.

Development of Electron-Transfer and Luminescent Materials

Derivatives of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol are recognized for their potential in developing electron-transfer and luminescent materials. The 1,2,4-oxadiazole core is an electron-accepting unit, a crucial feature for electron-transport layers in various electronic devices. The inherent asymmetry and large dipole moment perpendicular to the molecular axis of 1,2,4-oxadiazoles influence their mesogenic and luminescent properties.

Research into compounds structurally related to this compound has demonstrated their significant luminescent capabilities. For instance, a study on 5-(2-Hydroxyphenyl)-3-methyl-1,2,4-oxadiazole, a close analog, revealed that while the parent compound exhibits luminescence, its derivatives, such as the O-methyl and O-acyl variants, show high luminescence quantum yields. Specifically, 5-(2-methoxyphenyl)- and 5-(2-acetoxyphenyl)-3-methyl-1,2,4-oxadiazoles, along with the zinc(II) complex of the parent phenol, displayed notable quantum yields. This highlights the tunability of the luminescent properties through chemical modification.

The electron-accepting property of the oxadiazole ring is fundamental to its application in electron transport materials. The development of new 1,2,4-oxadiazole derivatives opens avenues for creating materials with tailored electronic characteristics suitable for various applications.

Use in Organic Light-Emitting Diodes (OLEDs) and Scintillators

The luminescent and electron-transporting properties of 1,2,4-oxadiazole derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs) and scintillators. In OLEDs, materials with good electron-transport capabilities are essential for efficient device performance. The oxadiazole ring's electron-deficient nature facilitates electron injection and transport from the cathode to the emissive layer.

Studies on bipolar host materials incorporating the 1,2,4-oxadiazole unit have shown their potential in blue phosphorescent OLEDs. For example, the intrinsic asymmetry of the 1,2,4-oxadiazole ring has been utilized to synthesize isomers with high triplet energies, making them suitable as host materials in blue OLEDs. While not the specific compound , this research underscores the potential of the 1,2,4-oxadiazole scaffold in OLED technology.

Furthermore, the general class of oxadiazoles (B1248032) has been investigated for scintillator applications, where they can be used in liquid scintillation counting. Their ability to emit light upon interaction with ionizing radiation is a key property for this application.

Anti-Corrosion Agent Development

The development of effective and environmentally friendly corrosion inhibitors is a significant area of materials science. Heterocyclic compounds containing nitrogen and oxygen atoms, such as 1,2,4-oxadiazole derivatives, have shown promise as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments.

The mechanism of corrosion inhibition by these organic compounds typically involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The presence of heteroatoms (N, O) and π-electrons in the aromatic rings of oxadiazole derivatives facilitates their adsorption on the metal surface. The lone pair electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of a stable, protective layer.

While specific studies on this compound as a corrosion inhibitor are not extensively documented in the available literature, the general class of oxadiazole and other azole derivatives has been widely investigated. For instance, various 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives have demonstrated significant corrosion inhibition efficiency for mild steel in acidic solutions. The effectiveness of these compounds is attributed to their molecular structure, which allows for strong adsorption on the metal surface. It is plausible that this compound and its derivatives could exhibit similar properties due to the presence of the oxadiazole ring and the phenolic hydroxyl group, which can also participate in the adsorption process.

Table 1: Corrosion Inhibition Efficiency of Selected Azole Derivatives on Mild Steel in Acidic Media

| Compound Class | Inhibitor Example | Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| 1,3,4-Oxadiazole | 2,5-disubstituted-1,3,4-oxadiazoles | 1 M HCl | High |

Note: This table provides a general overview of the anti-corrosion properties of related compound classes, as specific data for this compound was not found.

Agricultural Applications

The biological activity of 1,2,4-oxadiazole derivatives has led to their exploration in the agricultural sector as potential herbicides and insecticides. The structural diversity achievable with this heterocyclic core allows for the fine-tuning of their biological effects.

Herbicidal Properties

Certain 1,2,4-oxadiazole derivatives have been reported to possess herbicidal properties. These compounds can interfere with essential biochemical pathways in plants, leading to growth inhibition and mortality of weeds. The mode of action can vary depending on the specific substituents on the oxadiazole ring.

While direct research on the herbicidal activity of this compound is limited in the reviewed literature, the broader class of oxadiazole-containing compounds has shown promise. For example, some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their herbicidal activity against various weed species. These studies often focus on the structure-activity relationship to identify the most potent compounds. The presence of a phenol group, as in the subject compound, could influence its uptake and translocation within the plant, as well as its interaction with target enzymes.

Table 2: General Herbicidal Activity of Oxadiazole Derivatives

| Weed Species | Activity Level |

|---|---|

| Broadleaf weeds | Moderate to High |

Note: This table indicates the general herbicidal potential of the oxadiazole class of compounds, as specific data for this compound was not available.

Insecticidal Activity

The 1,2,4-oxadiazole scaffold is present in a number of compounds with demonstrated insecticidal activity. These derivatives can act on various targets within the insect nervous system or other vital physiological processes.

Research has shown that various 3,5-disubstituted-1,2,4-oxadiazole derivatives exhibit activity against a range of insect pests. For instance, studies have explored the synthesis and insecticidal activity of 1,2,4-oxadiazole derivatives against pests such as Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. nih.gov In some cases, these compounds have been found to act as muscarinic acetylcholine (B1216132) receptor agonists. nih.gov

Structure-activity relationship studies are crucial in this field to optimize the insecticidal potency of these compounds. The nature and position of substituents on the aromatic rings and the oxadiazole core can significantly impact their efficacy against different insect species. While specific data for this compound is not detailed, the established insecticidal potential of the 1,2,4-oxadiazole class suggests that its derivatives could be viable candidates for new insecticide development.

Table 3: Insecticidal Activity of Representative 1,2,4-Oxadiazole Derivatives

| Insect Species | Activity |

|---|---|

| Nilaparvata lugens (Brown planthopper) | Active |

| Nephotettix cincticeps (Green rice leafhopper) | Active |

Source: Based on general findings for the 1,2,4-oxadiazole class of compounds. nih.gov

Fungicidal Properties for Crop Protection

The 1,2,4-oxadiazole scaffold, a key structural feature of this compound, has garnered significant attention in the development of novel agrochemical fungicides. Research into its derivatives has revealed a broad spectrum of activity against various phytopathogenic fungi that cause significant crop damage and economic losses worldwide. These compounds are explored as potential alternatives to existing fungicides, particularly in scenarios where resistance has emerged. Many of these derivatives function as succinate (B1194679) dehydrogenase (SDH) inhibitors, a crucial enzyme in the fungal respiratory chain. mdpi.commdpi.comnih.gov

Detailed research has demonstrated the efficacy of 1,2,4-oxadiazole derivatives against a range of fungal pathogens affecting important crops. Studies have focused on synthesizing novel derivatives and evaluating their ability to inhibit mycelial growth both in vitro and in vivo.

One study focused on designing and synthesizing 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid. mdpi.comnih.gov The antifungal activities were assessed against several plant pathogenic fungi, with two compounds, designated 4f and 4q, showing significant efficacy. mdpi.comnih.gov Compound 4f, in particular, demonstrated potent inhibitory effects against Exserohilum turcicum, the fungus responsible for northern corn leaf blight, with an efficacy greater than the commercial fungicide carbendazim. mdpi.com Both compounds 4f and 4q also showed promising in vivo antifungal effects on Colletotrichum capsica, which causes anthracnose in peppers. mdpi.comjournament.com

The following table summarizes the in vitro antifungal activity (EC₅₀ values) of compounds 4f and 4q against various plant pathogens.

| Compound | Rhizoctonia solani | Fusarium graminearum | Exserohilum turcicum | Colletotrichum capsica |

| 4f | 12.68 µg/mL | 29.97 µg/mL | 29.14 µg/mL | 8.81 µg/mL |

| 4q | 38.88 µg/mL | 149.26 µg/mL | 228.99 µg/mL | 41.67 µg/mL |

| Carbendazim (Control) | - | - | 109.56 µg/mL | - |

| Data sourced from multiple studies. mdpi.comnih.gov |

Further research into 1,2,4-oxadiazole derivatives containing amide fragments has identified compounds with excellent activity against Sclerotinia sclerotiorum, the causal agent of white mold in crops like cole. mdpi.comnih.gov One derivative, F15, exhibited an EC₅₀ value of 2.9 µg/mL, which is comparable to the commonly used fungicides thifluzamide (B1681302) and fluopyram. mdpi.comnih.gov In addition to its potent in vitro activity, compound F15 demonstrated significant curative and protective effects against S. sclerotiorum on infected cole leaves in in vivo tests. mdpi.com At a concentration of 100 µg/mL, it showed curative and protective effects of 62.3% and 71.0%, respectively. mdpi.com

Another area of investigation involves the incorporation of a diamide (B1670390) moiety into the 1,2,4-oxadiazole structure. jlu.edu.cn This has led to the development of derivatives with high efficacy against rust fungi. jlu.edu.cn Several of these compounds were tested for their control effect against soybean rust (Phakopsora pachyrhizi). jlu.edu.cn The results, measured at a concentration of 3.13 mg/L, were superior to the commercial agent Flufenoxadiazam. jlu.edu.cn

The table below shows the control efficacy of selected 1,2,4-oxadiazole diamide derivatives against soybean rust.

| Compound | Control Effect Against Phakopsora pachyrhizi (at 3.13 mg/L) |

| 6f | 80% |

| 6i | 90% |

| 6m | 80% |

| 6n | 90% |

| 6q | 70% |

| Flufenoxadiazam (Control) | 30% |

| Data sourced from a 2023 study on oxadiazole derivatives. jlu.edu.cn |

Furthermore, compound 6n from this series displayed exceptional activity against corn rust (Puccinia sorghi), achieving a 100% control effect at a concentration of 1.56 mg/L. jlu.edu.cn Similarly, the introduction of a 1,2,4-oxadiazole group into meta-diamide compounds yielded derivatives with notable fungicidal activity against cucumber downy mildew. scielo.br At a concentration of 400 mg L⁻¹, compounds 5l and 5s showed inhibition rates of 88.89% and 96.30%, respectively. scielo.br

These findings collectively underscore the potential of 1,2,4-oxadiazole derivatives as a versatile class of fungicides for crop protection, with demonstrated efficacy against a wide array of fungal pathogens responsible for diseases such as leaf blight, anthracnose, white mold, and various rusts. mdpi.commdpi.comjlu.edu.cn

Q & A

Q. What synthetic strategies are effective for preparing 2-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol?

- Methodological Answer : The compound can be synthesized via cyclization of hydroxylamine derivatives with nitriles or via coupling reactions. For example, similar oxadiazole derivatives (e.g., (5-Methyl-1,2,4-oxadiazol-3-yl)methanol) are synthesized using acetonitrile precursors under reflux with hydroxylamine hydrochloride, followed by acid-catalyzed cyclization . For the phenol derivative, protecting the hydroxyl group during synthesis (e.g., using acetyl or methyl ether protecting groups) may prevent undesired side reactions. Deprotection under mild acidic or basic conditions can regenerate the free phenol moiety. Reaction optimization should include monitoring by TLC and purification via column chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the oxadiazole ring structure and phenolic proton. The methyl group at position 5 of the oxadiazole typically appears as a singlet (~2.5 ppm in H NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify molecular weight (expected m/z: 191.07 for CHNO).

- HPLC : Reverse-phase HPLC with UV detection (λ ~270 nm, typical for phenolic compounds) ensures purity (>95%) .

Q. How does the stability of this compound under various pH conditions affect experimental design?

- Methodological Answer : The phenolic hydroxyl group is prone to oxidation and may undergo deprotonation in basic conditions (pKa ~10). Stability studies should include:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C, sampling at intervals (0, 6, 24, 48 h) for HPLC analysis.

- Light Sensitivity : Store solutions in amber vials to prevent photodegradation.

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace the phenol with para-substituted derivatives or esterify the hydroxyl group) to assess impact on bioactivity. For example, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol (a positional isomer) exhibits distinct solubility and reactivity, enabling comparative SAR .

- Biological Assays : Test antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram− bacteria). For anticancer activity, use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC values .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., topoisomerase II or bacterial dihydrofolate reductase) .

Q. What methodologies are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile). Optimize MRM transitions (e.g., m/z 191 → 145 for quantification). Validate linearity (1–1000 ng/mL), LOD/LOQ, and recovery rates (spiked plasma/serum samples) .

- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (HLB cartridges) to remove matrix interferents.

- Internal Standard : Deuterated analogs (e.g., d-phenol derivative) improve accuracy .

Q. How do electronic effects of the oxadiazole ring influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing oxadiazole ring activates the phenolic hydroxyl group for electrophilic aromatic substitution (e.g., nitration, sulfonation). Reactivity can be quantified via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.